Anisopirol

Dopamine D2 Receptor Receptor Binding Assay Antipsychotic Pharmacology

Anisopirol (CAS: 13382-33-7; R-2159) is a butyrophenone-derived neuroleptic compound with the IUPAC name 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol. It is synthesized via reduction of the carbonyl group of fluanisone.

Molecular Formula C21H27FN2O2
Molecular Weight 358.4 g/mol
CAS No. 13382-33-7
Cat. No. B10827060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisopirol
CAS13382-33-7
Molecular FormulaC21H27FN2O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)O
InChIInChI=1S/C21H27FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11,20,25H,4,6,12-16H2,1H3
InChIKeyLCZRXFYSMJIDQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anisopirol: Butyrophenone-Derived Antipsychotic with Defined D2 and 5-HT1A Receptor Affinity for Research Procurement


Anisopirol (CAS: 13382-33-7; R-2159) is a butyrophenone-derived neuroleptic compound with the IUPAC name 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol [1]. It is synthesized via reduction of the carbonyl group of fluanisone . As a small molecule antipsychotic agent, it targets dopamine (DA) and N-methyl-D-aspartate (NMDA) receptors [2]. Its structural features include a fluorophenyl group and a piperazine ring linked by a butanol chain, which contribute to its receptor binding properties [1].

Why Butyrophenone Derivatives Cannot Be Interchanged: Receptor Profile Specificity of Anisopirol


Anisopirol exhibits a distinct receptor binding profile, with quantifiable high affinity for both the dopamine D2 receptor (Ki = 3.40 nM) and the serotonin 5-HT1A receptor (Ki = 2.5 nM) [1]. This dual high-affinity interaction is not uniform across all butyrophenone antipsychotics; for example, haloperidol displays a significantly different binding profile with nanomolar affinity for D2 but only weak 5-HT1A binding [2]. Substitution with a structurally related analog lacking this specific balance of D2 and 5-HT1A affinity would alter downstream signaling outcomes, potentially invalidating comparative research models [3]. Furthermore, Anisopirol is approximately twice as potent as its parent compound fluanisone, highlighting that even minor structural modifications yield substantial functional divergence .

Quantitative Evidence Differentiating Anisopirol from Comparators for Scientific Procurement


Receptor Binding Affinity: Anisopirol D2 Ki vs. Haloperidol and Fluanisone

Anisopirol demonstrates high binding affinity for the dopamine D2 receptor with a Ki of 3.40 nM in rat striatal membrane preparations using [3H]spiperone displacement assays [1]. This affinity is comparable to that of haloperidol (Ki ≈ 0.5–2.0 nM) [2] and is approximately 10-fold higher than that of its parent compound fluanisone (Ki ≈ 30 nM) [3]. The quantitative difference in D2 affinity between Anisopirol and fluanisone aligns with the reported ~2-fold higher in vivo potency of Anisopirol .

Dopamine D2 Receptor Receptor Binding Assay Antipsychotic Pharmacology

Serotonin 5-HT1A Receptor Affinity: Anisopirol Ki vs. Class-Level Benchmark

Anisopirol binds to the serotonin 5-HT1A receptor with a Ki of 2.5 nM as measured by in vitro displacement of [3H]8-OH-DPAT in rat central receptor preparations [1]. This high 5-HT1A affinity is a notable feature that distinguishes it from many first-generation butyrophenone antipsychotics, which typically exhibit weak or negligible 5-HT1A binding (Ki > 100 nM) [2]. The combination of sub-5 nM affinity at both D2 and 5-HT1A receptors is a quantifiable differentiator.

Serotonin 5-HT1A Receptor Receptor Binding Profile GPCR Pharmacology

Comparative Potency: Anisopirol vs. Fluanisone in Antipsychotic Activity

Anisopirol is derived from the reduction of the carbonyl group of fluanisone and exhibits approximately twice the antipsychotic potency of its parent compound . While specific ED50 values from head-to-head preclinical behavioral models (e.g., conditioned avoidance response) are not available in open literature for direct comparison, the reported 2× potency difference is consistent across multiple vendor datasheets and is attributable to the structural modification that enhances receptor binding .

Antipsychotic Potency Neuroleptic Activity Structure-Activity Relationship

Potential Multi-Target Engagement: Anisopirol vs. Single-Target Comparators in Neurodegeneration Models

In silico repurposing studies screened approximately 150 antipsychotic medications against five protein targets implicated in Alzheimer's disease (AChE, BuChE, BACE1, MAO, NMDA) [1]. Anisopirol was identified as a compound with potential interactions across multiple targets, including NMDA receptors [1]. This contrasts with many comparator antipsychotics that showed more restricted target engagement profiles in the same computational screening [2].

Alzheimer's Disease Drug Repurposing Molecular Docking

Physicochemical Properties: Anisopirol Solubility and Stability Profile vs. Bench Chem Requirements

Anisopirol is supplied as a solid powder with >98% purity and is soluble in DMSO . It is stable under standard laboratory conditions, with recommended storage at 0–4 °C for short-term use (days to weeks) and -20 °C for long-term storage (months to years) [1]. These specifications are consistent with those of structurally related butyrophenones such as haloperidol, which also require DMSO solubilization and similar storage conditions .

Compound Solubility Chemical Stability Laboratory Handling

Defined Research Applications for Anisopirol Based on Quantitative Evidence


Dopamine D2 Receptor Pharmacology Studies Requiring Intermediate Affinity Tool Compound

Anisopirol (Ki = 3.40 nM at D2) serves as a valuable comparator in receptor binding studies where an affinity intermediate between ultra-high-affinity compounds (e.g., haloperidol, Ki ≈ 0.5–2.0 nM) and lower-affinity analogs (e.g., fluanisone, Ki ≈ 30 nM) is required [1]. This intermediate affinity allows for occupancy modeling that more closely approximates clinical antipsychotic receptor engagement without the near-saturation effects seen with sub-nanomolar ligands.

Serotonergic Modulation Research Leveraging Dual D2/5-HT1A High Affinity

Investigators studying the interplay between dopamine and serotonin systems in antipsychotic activity or neuroprotection can utilize Anisopirol as a defined tool compound with quantifiable high affinity at both D2 (Ki = 3.40 nM) and 5-HT1A (Ki = 2.5 nM) receptors [2]. This dual profile is quantifiably distinct from first-generation butyrophenones that lack meaningful 5-HT1A binding (Ki > 100 nM), enabling direct comparison of D2-only vs. D2/5-HT1A dual engagement in experimental models.

Structure-Activity Relationship (SAR) Studies Comparing Butyrophenone Derivatives

Anisopirol, as the reduced alcohol derivative of fluanisone with approximately 2× higher potency, provides a defined structural variant for SAR investigations into the effects of carbonyl reduction on receptor affinity and functional activity within the butyrophenone class . Comparative studies using Anisopirol and fluanisone can isolate the contribution of the hydroxyl moiety to binding kinetics and downstream signaling.

Computational Drug Repurposing and Polypharmacology Modeling

Anisopirol has been identified in in silico screening panels as a compound with potential multi-target engagement relevant to Alzheimer's disease pathology, including NMDA receptor interactions [3]. Researchers developing computational models of polypharmacology or conducting virtual screening for repurposing candidates can employ Anisopirol as a reference compound with documented multi-target docking predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anisopirol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.